![molecular formula C10H18O2 B2431834 7-(Hydroxymethyl)bicyclo[3.3.1]nonan-3-ol CAS No. 66674-81-5](/img/structure/B2431834.png)

7-(Hydroxymethyl)bicyclo[3.3.1]nonan-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

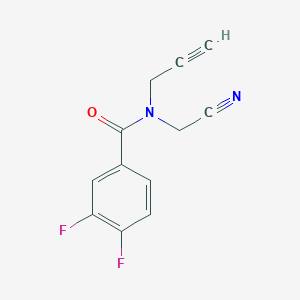

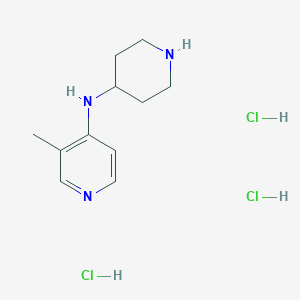

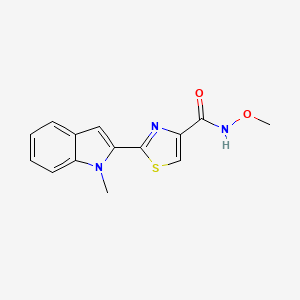

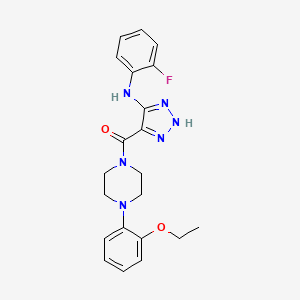

“7-(Hydroxymethyl)bicyclo[3.3.1]nonan-3-ol” is a derivative of the bicyclo[3.3.1]nonane moiety . This moiety is predominant in many biologically active natural products and is attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .

Synthesis Analysis

The synthesis of “this compound” and its derivatives involves various functionalities . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .Molecular Structure Analysis

The molecular structure of “this compound” and its derivatives is examined through synthetic and crystallographic studies . The hydrogen bonds in the starting bicyclononane diene diol and the weaker hydrogen bonds in the dienone and the bromo and nitrile derivatives were found significant for the overall structure .Chemical Reactions Analysis

The chemical reactions of “this compound” involve strong to weak hydrogen bonds and the stereochemistry of network formation . The two bromine atoms in one of the derivatives have significant halogen-halogen interactions .Physical and Chemical Properties Analysis

The boiling point of “this compound” is predicted to be 238.9±29.0 °C and its density is predicted to be 1.00±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

The compound 7-(Hydroxymethyl)bicyclo[3.3.1]nonan-3-ol and its derivatives are primarily explored in the context of organic synthesis and chemical transformations. A significant application is found in the field of synthetic intermediates, where these compounds are used in various chemical reactions due to their unique structural properties. For example, Momose et al. (1987) demonstrated the use of these compounds in transannular hydride shifts, highlighting their potential as intermediates in complex synthetic pathways (Momose, Itooka, Nishi, Uchimoto, Ohnishi, & Muraoka, 1987).

Structural and Conformational Studies

These compounds have also been the subject of structural and conformational studies. Research into the spatial structure and dynamics of such molecules is crucial for understanding their chemical behavior and potential applications in more complex chemical systems. For instance, Arias-Pérez, Alejo, & Maroto (1997) investigated the conformational behavior of 3-azabicyclo[3.3.1]nonan-9-ones and related compounds, using molecular mechanics and NMR spectroscopy, to understand the influence of structural factors on their behavior (Arias-Pérez, Alejo, & Maroto, 1997).

Biological Activity Testing

Another area of application for these compounds is in biological activity testing. While specific examples of biological applications for this compound itself might be limited, its derivatives have been synthesized for testing in various biological contexts. Baleeva et al. (2020) conducted research on the synthesis of new bicyclo[3.3.1]nonane derivatives for potential testing of biological activity (Baleeva, Rybakov, Ivleva, Shiryaev, & Klimochkin, 2020).

Catalyst Development

Moreover, there is exploration into using derivatives of this compound as catalysts in various chemical reactions. For example, Toda et al. (2023) reported the use of related hydroxylamines in catalyzing the oxidation of secondary alcohols, showing the potential of these compounds in developing new catalytic methods (Toda, Sasano, Takahashi, Fujiki, Kasabata, Ono, Sato, Kashiwagi, & Iwabuchi, 2023).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The specific targets of “7-(Hydroxymethyl)bicyclo[33Bicyclo[331]nonane derivatives have been found to be predominant in many biologically active natural products .

Mode of Action

The exact mode of action of “7-(Hydroxymethyl)bicyclo[33The bicyclo[331]nonane core is present in natural alkaloids and biologically active compounds and their metabolites .

Biochemical Pathways

The specific biochemical pathways affected by “7-(Hydroxymethyl)bicyclo[33Many derivatives of bicyclo[331]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .

Result of Action

The specific molecular and cellular effects of “7-(Hydroxymethyl)bicyclo[33Bicyclo[331]nonane derivatives have been found to exhibit a wide range of biological activities .

Eigenschaften

IUPAC Name |

7-(hydroxymethyl)bicyclo[3.3.1]nonan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c11-6-9-2-7-1-8(3-9)5-10(12)4-7/h7-12H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHDKLTZLLXHMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(CC1CC(C2)O)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2431752.png)

![2-Chloro-1-spiro[1H-2-benzofuran-3,3'-piperidine]-1'-ylpropan-1-one](/img/structure/B2431762.png)

![2,4-Dihydrochromeno[4,3-c]pyrazole](/img/structure/B2431766.png)

![N-(2-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2431767.png)

![1,7-dimethyl-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2431769.png)

![4-[(4-Bromophenyl)sulfanyl]-5-methoxy-2-phenylpyrimidine](/img/structure/B2431771.png)

![(3-Fluoro-4-methylphenyl)-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone](/img/structure/B2431772.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B2431773.png)

![N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2431774.png)